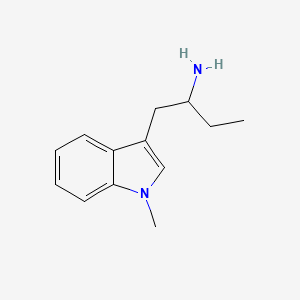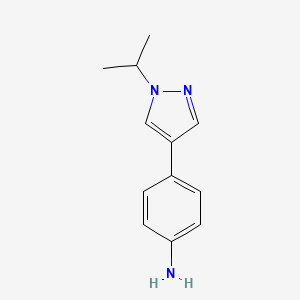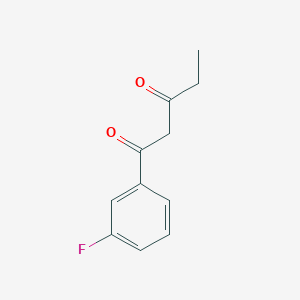
6,7-Dichloroquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloroquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloroquinazolin-4-amine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates formed are then treated with substituted aromatic or heteroaromatic aldehydes to yield the corresponding Schiff bases .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichloroquinazolin-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: DDQ in combination with protic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced.
Aplicaciones Científicas De Investigación
6,7-Dichloroquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-Dichloroquinazolin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-chloro-6,7-dimethoxyquinazoline: This compound has similar structural features but with methoxy groups instead of chlorine atoms.
7-Chloro-4-aminoquinoline: Another related compound with a single chlorine atom at the 7th position.
Uniqueness
6,7-Dichloroquinazolin-4-amine is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile scaffold for drug development and other applications.
Propiedades
Fórmula molecular |
C8H5Cl2N3 |
|---|---|
Peso molecular |
214.05 g/mol |
Nombre IUPAC |
6,7-dichloroquinazolin-4-amine |
InChI |
InChI=1S/C8H5Cl2N3/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H,(H2,11,12,13) |
Clave InChI |
RGEWCZJJNKGWGH-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)N=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


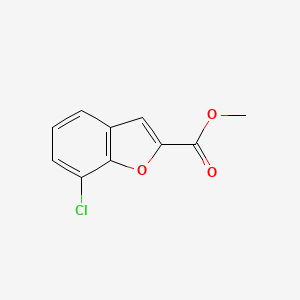


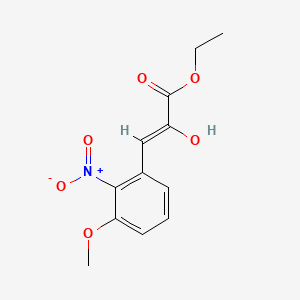
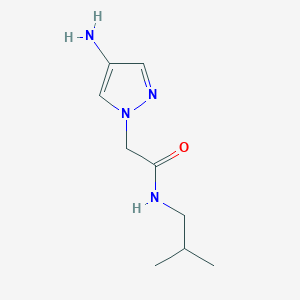

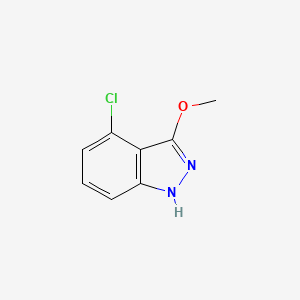
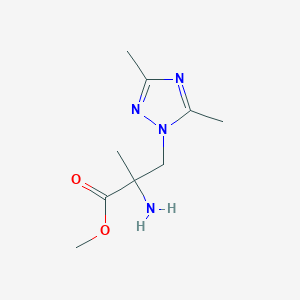
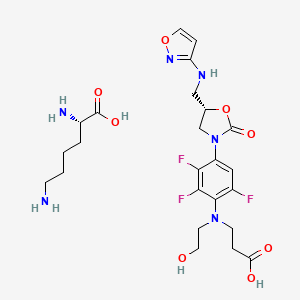
![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)
![5-Isopropyl-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B15328234.png)
